molecular formula C16H21N5O3S3 B2840919 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 851409-95-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2840919
CAS RN: 851409-95-5
M. Wt: 427.56
InChI Key: LFDVGOQEYRDZMK-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H21N5O3S3 and its molecular weight is 427.56. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the chemical , explored their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is crucial for determining the therapeutic potential of GLS in cancer treatment. The research identified analogs with retained potency and improved drug-like properties, such as better aqueous solubility, indicating potential for enhanced therapeutic applications in cancer treatment through GLS inhibition (Shukla et al., 2012).

Heterocyclic Compound Synthesis

The creation of novel heterocyclic compounds incorporating a thiadiazole moiety, derived from a similar chemical structure, has been researched for potential applications in pest control against Spodoptera littoralis, a significant agricultural pest. This synthesis demonstrates the compound's versatility in generating various heterocyclic frameworks, which could be pivotal for developing new insecticidal agents (Fadda et al., 2017).

Antimicrobial Activities

Research into compounds containing thiadiazole structures has shown promise in antimicrobial applications. For instance, studies on novel heterocyclic compounds, including those with a thiadiazole ring, have demonstrated significant antimicrobial activities. These findings highlight the potential of such compounds in developing new antibacterial and antifungal agents, which is crucial for addressing drug resistance issues (Azab et al., 2013).

Antitumor Activities

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, similar in structure to the compound , have revealed potent antitumor activities. These compounds exhibited significant growth inhibitory effects on various human cancer cell lines, comparable to established chemotherapy drugs. This research opens new avenues for cancer treatment, highlighting the compound's potential role in developing novel antitumor agents (Hafez & El-Gazzar, 2017).

Mechanism of Action

Target of Action

CCG-28293, also known as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-28293 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The compound affects the Rho/SRF pathway , which is involved in several in vitro cancer cell functional assays . It inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Pharmacokinetics

The compound’s potent activity in in vitro assays suggests it may have favorable bioavailability .

Result of Action

CCG-28293 potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . Furthermore, CCG-28293 inhibited Rho-dependent invasion by PC-3 prostate cancer cells .

Action Environment

The compound’s selective activity against certain cancer cell lines suggests that its efficacy may be influenced by the cellular environment, including the expression levels of rho .

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S3/c1-4-12-19-20-15(27-12)18-11(22)8-25-16-17-10-7-9(2)26-13(10)14(23)21(16)5-6-24-3/h9H,4-8H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDVGOQEYRDZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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